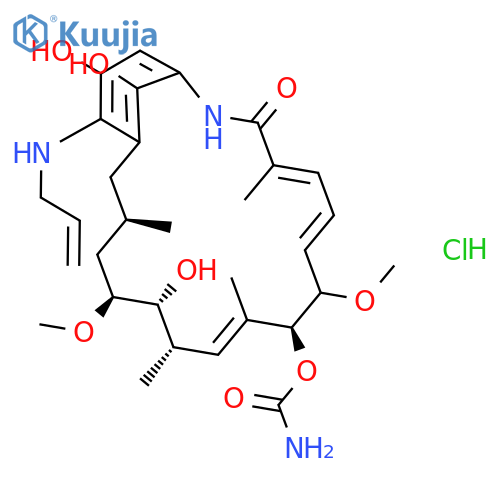Cas no 857402-63-2 (Retaspimycin hydrochloride)

Retaspimycin hydrochloride structure
商品名:Retaspimycin hydrochloride
Retaspimycin hydrochloride 化学的及び物理的性質
名前と識別子
-
- Retaspimycin hydrochloride
- IP 504
- IPI-504
- Retaspimycin (Hydrochloride)
- IPI504
- Unii-928Q33Q049
- GELDANAMYCIN, 18,21-DIDEHYDRO-17-DEMETHOXY-18,21-DIDEOXO-18,21-DIHYDROXY-17-(2- PROPENYLAMINO)-, MONOHYDROCHLORIDE
- Retaspimycin hydrochloride [USAN]
- HY-10210
- CS-0652
- RETASPIMYCIN HYDROCHLORIDE [WHO-DD]
- 17-allyl-aminogeldanamycin
- [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride
- 17-(allylamino)-17-demethoxy-geldanamycin
- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-Trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18(22),19-hexen-9-yl carbamate hydrochloride
- 17-Allylamino-17-demethoxygeldanamycin (hydrochloride)
- 857402-63-2 (HCl)
- OIRUWDYJGMHDHJ-AFXVCOSJSA-N
- Geldanamycin, 18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-17-(2-propenylamino)-, monohydrochloride
- retaspimycin monohydrochloride
- 928Q33Q049
- CHEMBL377559
- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(allylamino)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-9-yl carbamate hydrochloride
- Q27139829
- Retaspimycin HCl
- 857402-63-2
- CHEBI:71956
- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-TRIHYDROXY-8,14-DIMETHOXY-4,10,12,16- TETRAMETHYL-3-OXO-19-(PROP-2-ENYLAMINO)-2-AZABICYCLO(16.3.1)DOCOSA- 1(21),4,6,10,18(22),19-HEXEN-9-YL CARBAMATE HYDROCHLORIDE
- IPI-504 HYDROCHLORIDE
- IPI 504
- Retaspimycin hydrochloride (USAN)
- 17-Allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride
- GTPL9827
- D09376
- [(3R,5S,6R,7S,8E,10S,11S,12Z,14E)-6,20,22-trihydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16-oxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(22),8,12,14,18,20-hexaen-10-yl] carbamate;hydrochloride
- 8,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-17-(2-propenylamino)-geldanamycin monohydrochloride
- RETASPIMYCIN HYDROCHLORIDE [MI]
- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(allylamino)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo(16.3.1)docosa-1(22),4,6,10,18,20-hexaen-9-yl carbamate hydrochloride
- ((3R,5S,6R,7S,8E,10S,11S,12Z,14E)-6,20,22-trihydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16-oxo-21-(prop-2-enylamino)-17-azabicyclo(16.3.1)docosa-1(22),8,12,14,18,20-hexaen-10-yl) carbamate;hydrochloride
- GLXC-15919
-
- インチ: InChI=1S/C31H45N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/t17-,19+,24+,25+,27-,29+;/m1./s1
- InChIKey: OIRUWDYJGMHDHJ-DICZILOKSA-N
- ほほえんだ: O=C(NC1=C2O)/C(C)=C/C=C\[C@H](OC)[C@H](/C(C)=C/[C@@H]([C@H]([C@H](C[C@@H](CC2=C(C(O)=C1)NCC=C)C)OC)O)C)OC(N)=O.Cl
計算された属性
- せいみつぶんしりょう: 625.31300
- どういたいしつりょう: 623.2973431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 11
- 重原子数: 43
- 回転可能化学結合数: 7
- 複雑さ: 999
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 173Ų
じっけんとくせい
- PSA: 172.60000
- LogP: 6.09350
Retaspimycin hydrochloride セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Retaspimycin hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U65880-5mg |
Retaspimycin Hydrochloride |
857402-63-2 | 98% | 5mg |
¥1798.0 | 2023-09-06 | |
| MedChemExpress | HY-10210-10mM*1 mL in DMSO |
Retaspimycin Hydrochloride |
857402-63-2 | 95.77% | 10mM*1 mL in DMSO |
¥2472 | 2024-04-17 | |
| eNovation Chemicals LLC | Y1256648-100mg |
Unii-928Q33Q049 |
857402-63-2 | 98% | 100mg |
$2520 | 2024-06-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R876989-1mg |
Retaspimycin Hydrochloride |
857402-63-2 | 98% | 1mg |
¥974.70 | 2022-01-13 | |
| DC Chemicals | DC22579-10 mg |
Retaspimycin hydrochloride |
857402-63-2 | >98% | 10mg |
$220.0 | 2022-02-28 | |
| DC Chemicals | DC22579-5 mg |
Retaspimycin hydrochloride |
857402-63-2 | >98% | 5mg |
$144.0 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U65880-1mg |
Retaspimycin Hydrochloride |
857402-63-2 | 98% | 1mg |
¥948.0 | 2023-09-06 | |
| ChemScence | CS-0652-1mg |
Retaspimycin (Hydrochloride) |
857402-63-2 | 98.35% | 1mg |
$108.0 | 2022-04-26 | |
| MedChemExpress | HY-10210-50mg |
Retaspimycin Hydrochloride |
857402-63-2 | 95.77% | 50mg |
¥7500 | 2024-04-17 | |
| MedChemExpress | HY-10210-5mg |
Retaspimycin Hydrochloride |
857402-63-2 | 95.77% | 5mg |
¥1800 | 2024-04-17 |
Retaspimycin hydrochloride 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
857402-63-2 (Retaspimycin hydrochloride) 関連製品
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:857402-63-2)Retaspimycin hydrochloride

清らかである:99%/99%/99%/99%/99%
はかる:5mg/25mg/50mg/100mg/1ml
価格 ($):187.0/603.0/784.0/1316.0/248.0